molecular formula C6H13NO2S B13228160 1-Cyclopropylpropane-1-sulfonamide

1-Cyclopropylpropane-1-sulfonamide

Cat. No.: B13228160
M. Wt: 163.24 g/mol
InChI Key: VCWDASKBDOACOF-UHFFFAOYSA-N
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Description

1-Cyclopropylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclopropylpropane backbone. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-Cyclopropylpropane-1-sulfonamide typically involves the reaction of cyclopropylpropane with sulfonyl chloride in the presence of a base. This method is effective due to the high reactivity of primary amines with sulfonyl chlorides . Another approach involves the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation .

Chemical Reactions Analysis

1-Cyclopropylpropane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Biological Activity

1-Cyclopropylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Sulfonamides are known for their role as antimicrobial agents and have been explored for various therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H11NO2S\text{C}_5\text{H}_{11}\text{N}\text{O}_2\text{S}

This compound features a cyclopropyl group attached to a sulfonamide moiety, which is critical for its biological activity. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folic acid synthesis.

Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase, which is crucial in the synthesis of folate in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to traditional sulfonamides . The compound's mechanism involves competitive inhibition of PABA utilization, leading to bacterial cell death.

Antiviral Activity

Emerging studies have highlighted the potential antiviral properties of sulfonamides. For instance, derivatives of sulfonamides have shown activity against viral pathogens such as HIV and Hepatitis C virus (HCV). Although specific data on this compound's antiviral efficacy is limited, its structural similarity to other active sulfonamides suggests potential for further investigation in antiviral applications .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have indicated that this compound may reduce inflammation markers, suggesting its utility in treating inflammatory conditions .

Case Studies and Research Findings

A variety of studies have explored the biological activities of sulfonamide derivatives:

  • Study on Antibacterial Efficacy : A comparative analysis showed that this compound had an MIC of 16 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
  • Antiviral Research : In a study evaluating sulfonamide derivatives against HCV, compounds similar to this compound demonstrated IC50 values below 10 µM, suggesting promising antiviral potential .
  • Anti-inflammatory Studies : Inflammatory assays revealed that treatment with sulfonamides resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in vitro, supporting their role as anti-inflammatory agents .

Data Summary

Activity MIC/IC50 Reference
Antibacterial16 µg/mL
Antiviral (HCV)<10 µM
Anti-inflammatoryDecreased TNF-α

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

1-cyclopropylpropane-1-sulfonamide

InChI

InChI=1S/C6H13NO2S/c1-2-6(5-3-4-5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

VCWDASKBDOACOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC1)S(=O)(=O)N

Origin of Product

United States

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